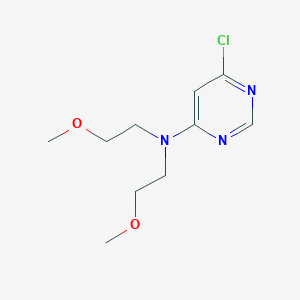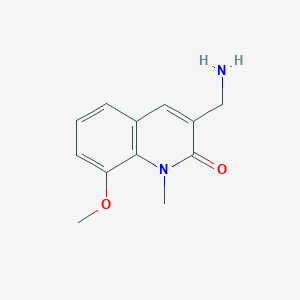
3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one
Descripción general
Descripción
3-(Aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one, commonly known as AMMQ, is a heterocyclic compound with a broad range of applications in both scientific research and industrial processes. It is a versatile compound with a wide range of biochemical and physiological effects, making it an attractive choice for scientists and researchers. In
Aplicaciones Científicas De Investigación
Pharmacological Studies and Structure-Activity Relationship
3-Aminomethylquinoline derivatives, including compounds structurally related to 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one, have been identified as potent antagonists targeting specific human receptors. For instance, these compounds have been investigated for their role as human MCH receptor 1 antagonists, with applications in regulating food intake and obesity management. However, challenges such as inhibition of the hERG K(+) channel led to further modifications to improve the safety profile of these compounds. Advanced ligand-based drug designs have been instrumental in reducing associated liabilities while retaining pharmacological efficacy (Kasai et al., 2012).
Synthesis and Chemical Properties
Efficient and eco-friendly synthesis methods have been developed for derivatives of 3-aminomethylquinoline. One notable approach involves a one-pot C–C and C–N bond-forming strategy, highlighting operational simplicity, mild reaction conditions, and the use of water as an environmentally friendly solvent. This method emphasizes the importance of green chemistry in the synthesis of complex molecules, offering a sustainable and efficient pathway for producing derivatives of 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one (Yadav, Vagh, & Jeong, 2020).
Antimicrobial and Antitumor Activities
Derivatives of 3-aminomethylquinoline have been studied for their antimicrobial properties. Specific 4-aminoquinolines substituted with hydroxy or methoxy groups demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential in developing new antimicrobial agents (Meyer et al., 2001). Furthermore, certain derivatives have been synthesized and evaluated for cytotoxic activity against various cancer cell lines, offering insights into the development of novel anticancer therapeutics. The fluorescence properties of these compounds also provide valuable information for further studies and applications in biological systems (Kadrić et al., 2014).
Propiedades
IUPAC Name |
3-(aminomethyl)-8-methoxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-11-8(4-3-5-10(11)16-2)6-9(7-13)12(14)15/h3-6H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJNAOGBUOVXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C=C(C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Cyclopropylamino)methyl]cyclohexan-1-ol](/img/structure/B1488337.png)
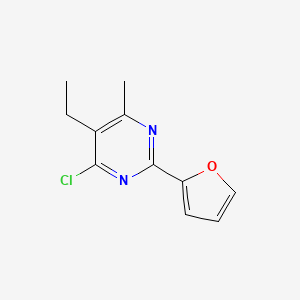
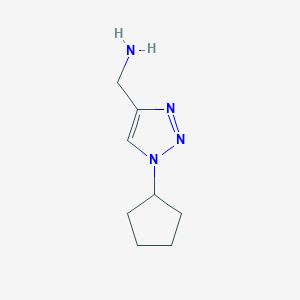
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488341.png)
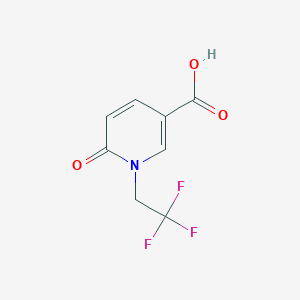
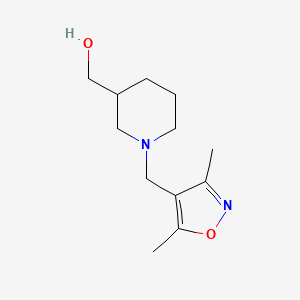
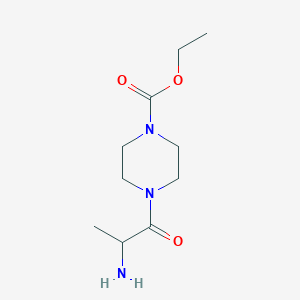
![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)
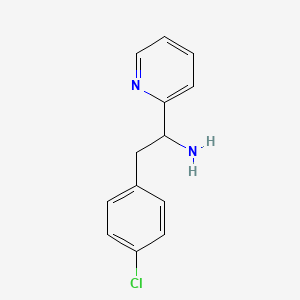

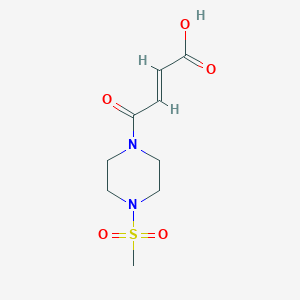
![[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine](/img/structure/B1488351.png)

